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Introduction
Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in flow cytometry to

assess cell viability, analyze DNA content for cell cycle determination, and identify late-stage

apoptotic and necrotic cells.[1][2] As a membrane-impermeant dye, PI is excluded from live

cells with intact membranes.[3][4] However, in cells with compromised membranes, a

characteristic of dead or dying cells, PI can enter, bind to double-stranded DNA by intercalating

between base pairs, and emit a strong red fluorescence upon excitation.[1][5] This property

makes PI a robust tool in cellular analysis.

The fluorescence of PI is significantly enhanced (20- to 30-fold) upon binding to nucleic acids.

[1][6] It is typically excited by a 488 nm blue laser, with a fluorescence emission maximum

around 617 nm.[1][7] It's important to note that PI also binds to double-stranded RNA;

therefore, treatment with RNase is crucial for precise DNA content analysis in applications like

cell cycle studies.[5][6]
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This document provides detailed protocols for using propidium iodide staining in flow

cytometry for cell viability assessment, cell cycle analysis, and as a counterstain in apoptosis

assays.

Key Applications
Cell Viability: Distinguishes live from dead cells based on membrane integrity.[3][8]

Cell Cycle Analysis: Quantifies the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M) based on DNA content.[9][10]

Apoptosis Detection: In conjunction with markers like Annexin V, PI identifies late apoptotic

and necrotic cells.[11][12]

Quantitative Data Summary
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Experimental Protocols
Protocol 1: Cell Viability Assessment
This protocol is designed to rapidly assess the viability of a cell population by identifying cells

with compromised membranes.

Materials:

Phosphate-Buffered Saline (PBS)
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Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)[5]

Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS)

5 mL polystyrene round-bottom tubes

Procedure:

Harvest cells and wash them twice with cold PBS by centrifuging at 300-400 x g for 5

minutes and decanting the supernatant.

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

For setting up the flow cytometer, add 5-10 µL of PI staining solution to a control tube of

unstained cells.

Just prior to analysis, add 5-10 µL of PI staining solution to each sample tube. Do not wash

the cells after adding PI.[3]

Incubate for 5-15 minutes at room temperature in the dark.[3][13]

Analyze the samples on a flow cytometer using the FL2 or FL3 channel.

Protocol 2: Cell Cycle Analysis
This protocol details the steps for fixing and staining cells with PI to analyze their DNA content

and determine the cell cycle distribution.

Materials:

Phosphate-Buffered Saline (PBS)

Cold 70% Ethanol

Propidium Iodide Staining Solution (50 µg/mL PI in PBS)[5][10]

RNase A Solution (100 µg/mL in PBS)[10]

5 mL polystyrene round-bottom tubes
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Procedure:

Harvest up to 1 x 10⁶ cells and wash twice with cold PBS.

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol, adding it dropwise while

vortexing to prevent clumping.[9][10]

Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.[9][14]

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the

supernatant.[9][10]

Wash the cells twice with PBS to remove the ethanol.[5][9]

Resuspend the cell pellet in 400 µL of PI staining solution and 50 µL of RNase A solution.[10]

Incubate for 15-30 minutes at room temperature, protected from light.[15][16]

Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale. Use a

dot plot of pulse area versus pulse height or width to exclude doublets and aggregates.[9]

[10]

Protocol 3: Apoptosis Assay with Annexin V and PI
This protocol describes the use of PI as a late-stage apoptosis and necrosis marker in

conjunction with Annexin V.

Materials:

Annexin V Binding Buffer

Fluorochrome-conjugated Annexin V

Propidium Iodide (PI) Staining Solution

5 mL polystyrene round-bottom tubes

Procedure:
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Harvest and wash cells as per the specific experimental requirements.

Wash the cells once in 1X PBS and then once in 1X Annexin V Binding Buffer.[13]

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[13]

Incubate for 10-15 minutes at room temperature, protected from light.[13]

Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the

supernatant.[13]

Resuspend the cells in 200 µL of 1X Binding Buffer.[13]

Add 5 µL of PI Staining Solution and incubate for 5-15 minutes on ice or at room

temperature. Do not wash after this step.[13]

Analyze by flow cytometry within 4 hours.[13] Healthy cells will be negative for both Annexin

V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late

apoptotic/necrotic cells will be positive for both.[11][12]

Signaling Pathways and Experimental Workflows

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://scispace.com/pdf/protocol-for-apoptosis-assay-by-flow-cytometry-using-annexin-1xulr4nrt1.pdf
https://www.benchchem.com/product/b1679639?utm_src=pdf-body-href
https://www.benchchem.com/product/b1679639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of Propidium Iodide staining in live versus dead cells.
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Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.
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Caption: Experimental workflow for apoptosis detection using Annexin V and PI.
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Conclusion
Propidium iodide staining is a fundamental, cost-effective, and robust technique in flow

cytometry for the analysis of cell viability and DNA content. The protocols provided herein offer

a detailed guide for researchers to reliably perform these assays. Proper sample preparation,

adherence to the outlined procedures, and correct instrument setup are critical for obtaining

accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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